![molecular formula C14H10N2O3 B11860668 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione](/img/structure/B11860668.png)
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione
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Overview
Description
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antitumor, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione typically involves the reaction of 4-amino-1,2-naphthoquinone with 5-methyloxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant biological activities .
Scientific Research Applications
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit specific enzymes involved in cellular processes, leading to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
5-Methyloxazole: A heterocyclic compound with biological activities.
4-Amino-1,2-naphthoquinone: A precursor in the synthesis of the target compound
Uniqueness
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione is unique due to the presence of both the naphthoquinone and oxazole moieties, which confer distinct biological activities. The combination of these two functional groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Biological Activity
4-((5-Methyloxazol-4-yl)amino)naphthalene-1,2-dione, also known as NSC673786, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₀N₂O₃
- CAS Number : 88594-83-6
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific protein interactions and pathways involved in cancer progression. It has been shown to interfere with the c-Myc/Max dimerization, a critical process in cellular proliferation and oncogenesis.
Anticancer Properties
- Inhibition of c-Myc/Max Dimerization : This compound has been identified as a potent inhibitor of the c-Myc/Max dimerization with an IC50 value in the micromolar range. This inhibition is crucial as c-Myc is a well-known oncogene involved in various cancers .
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to G0/G1 phase arrest in cancer cell lines, indicating its potential to halt tumor growth .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The results showed significant cell viability reduction at higher concentrations, suggesting a dose-dependent response.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
c-Myc Inhibition | IC50 = 146 μM | |
Cell Cycle Arrest | Induces G0/G1 phase arrest | |
Cytotoxicity | Significant reduction in cell viability |
Case Study: In Vitro Analysis
In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), it was found that treatment led to:
- A decrease in proliferation rates.
- Induction of apoptosis as evidenced by increased caspase activity.
Properties
Molecular Formula |
C14H10N2O3 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
4-[(5-methyl-1,3-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C14H10N2O3/c1-8-14(15-7-19-8)16-11-6-12(17)13(18)10-5-3-2-4-9(10)11/h2-7,16H,1H3 |
InChI Key |
GCIMQWZRMAJZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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